Cas no 53462-50-3 (Boc-N-methyl-D-allo-isoleucine)
Boc-N-methyl-D-allo-isoleucine Chemical and Physical Properties
Names and Identifiers
-
- N-Boc-N-methyl-D-allo-isoleucine
- (2R,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
- Boc-N-Me-D-allo-Ile-OH
- Boc-N-Me-D-allo-Ile-OH.DCHA
- BOC-N-ME-D-ALLO-ILE-OH·DCHA
- D-Alloisoleucine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
- Boc-(S)-N-methylisoleucine
- Boc-N-methyl-D-allo-isoleucine
- BOC-N-METHYL-D-ALLO-ISOLEUCINE CYCLOHEXYLAMMONIUM SALT
- N-Methyl-N-{[(2-methyl-2-propanyl)oxy]carbonyl}-D-alloisoleucine
- Boc-N-alpha-methyl-D-alloisoleucine
- N-(tert-butoxycarbonyl)-N-methyl-D-alloisoleucine
- Boc-N-Me-Allo-Ile-OH
- AKOS016003130
- DTXSID00427192
- 53462-50-3
- CS-0322967
- FD21814
- 136092-80-3
- A870719
- AS-77761
- MFCD00237568
- (2R,3S)-2-(tert-butoxycarbonyl(methyl)amino)-3-methylpentanoic acid
-
- MDL: MFCD00237568
- Inchi: 1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9+/m0/s1
- InChI Key: HTBIAUMDQYXOFG-DTWKUNHWSA-N
- SMILES: O(C(N(C)[C@@H](C(=O)O)[C@@H](C)CC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 245.16300
- Monoisotopic Mass: 245.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.053±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 338.2℃ at 760 mmHg
- Solubility: Slightly soluble (2.2 g/l) (25 º C),
- PSA: 66.84000
- LogP: 2.35260
Boc-N-methyl-D-allo-isoleucine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM303528-5g |
Boc-N-Me-D-Allo-Ile-OH |
53462-50-3 | 97% | 5g |
$660 | 2021-06-09 | |
| TRC | B285270-50mg |
Boc-N-methyl-D-allo-isoleucine |
53462-50-3 | 50mg |
$ 195.00 | 2022-06-07 | ||
| TRC | B285270-100mg |
Boc-N-methyl-D-allo-isoleucine |
53462-50-3 | 100mg |
$ 320.00 | 2022-06-07 | ||
| TRC | B285270-250mg |
Boc-N-methyl-D-allo-isoleucine |
53462-50-3 | 250mg |
$ 635.00 | 2022-06-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02265-5g |
Boc-N-Me-D-Allo-Ile-OH |
53462-50-3 | 95% | 5g |
¥12759.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02265-250mg |
Boc-N-Me-D-Allo-Ile-OH |
53462-50-3 | 95% | 250mg |
¥1659.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02265-1g |
Boc-N-Me-D-Allo-Ile-OH |
53462-50-3 | 95% | 1g |
¥4359.0 | 2023-09-05 | |
| Fluorochem | 223148-250mg |
Boc-N-Me-D-Allo-Ile-OH |
53462-50-3 | 95% | 250mg |
£220.00 | 2022-02-28 | |
| Fluorochem | 223148-1g |
Boc-N-Me-D-Allo-Ile-OH |
53462-50-3 | 95% | 1g |
£381.00 | 2022-02-28 | |
| Fluorochem | 223148-5g |
Boc-N-Me-D-Allo-Ile-OH |
53462-50-3 | 95% | 5g |
£1650.00 | 2022-02-28 |
Boc-N-methyl-D-allo-isoleucine Suppliers
Boc-N-methyl-D-allo-isoleucine Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Boc-N-methyl-D-allo-isoleucine
Comprehensive Guide to Boc-N-methyl-D-allo-isoleucine (CAS No. 53462-50-3): Properties, Applications, and Industry Insights
Boc-N-methyl-D-allo-isoleucine (CAS 53462-50-3) is a specialized N-methylated amino acid derivative widely used in peptide synthesis, pharmaceutical research, and biocatalysis. As a Boc-protected variant of the non-proteinogenic amino acid D-allo-isoleucine, this compound has gained significant attention in recent years due to its unique stereochemical properties and applications in drug discovery. The growing demand for chiral building blocks and peptide therapeutics has positioned this compound as a valuable tool for medicinal chemists.
The structural uniqueness of Boc-N-methyl-D-allo-isoleucine lies in its D-configuration at the alpha carbon and allo stereochemistry at the beta carbon, distinguishing it from the more common L-isoleucine found in nature. This makes it particularly useful for creating peptidomimetics with enhanced metabolic stability – a hot topic in current GPCR-targeted drug development. Researchers are increasingly exploring its potential in designing macrocyclic peptides, as evidenced by recent publications in journals like Journal of Medicinal Chemistry.
From a synthetic chemistry perspective, the tert-butoxycarbonyl (Boc) protecting group offers distinct advantages in solid-phase peptide synthesis (SPPS). Its stability under basic conditions and selective deprotection under acidic conditions make it ideal for orthogonal protection strategies – a technique frequently searched by peptide chemists in online forums. The N-methylation further modifies the compound's properties, reducing hydrogen bonding capacity while increasing lipophilicity, which is crucial for improving bioavailability of peptide-based drugs.
Recent advancements in artificial intelligence for drug discovery have created new opportunities for compounds like Boc-N-methyl-D-allo-isoleucine. Machine learning models trained on ADME properties often highlight the benefits of N-methylation in peptide drugs, making this compound particularly relevant. Pharmaceutical companies are actively investigating its incorporation into next-generation peptide therapeutics targeting metabolic disorders and neurological conditions – two of the most searched therapeutic areas in biopharma today.
The compound's applications extend beyond pharmaceuticals. In biocatalysis and enzyme engineering, Boc-N-methyl-D-allo-isoleucine serves as a valuable substrate for studying aminoacyl-tRNA synthetase specificity. This aligns with current research trends in expanding the genetic code and non-canonical amino acid incorporation – topics generating substantial interest in synthetic biology circles. Its unique stereochemistry makes it particularly useful for probing enzyme active sites and developing stereoselective biocatalysts.
Quality control of Boc-N-methyl-D-allo-isoleucine typically involves HPLC analysis with chiral stationary phases to ensure stereochemical purity – a critical parameter given the compound's complex stereochemistry. Analytical methods for such non-natural amino acids are frequently discussed in chromatography forums, reflecting industry demand for robust characterization techniques. The compound's CAS registry number 53462-50-3 serves as a unique identifier crucial for regulatory documentation and patent applications.
As the pharmaceutical industry shifts toward personalized medicine and targeted therapies, the demand for specialized amino acid derivatives continues to grow. Boc-N-methyl-D-allo-isoleucine represents an important building block in this evolving landscape, particularly for researchers developing conformationally constrained peptides or investigating stereochemical effects on biological activity. Its combination of Boc protection, N-methylation, and unusual D-allo configuration offers unique opportunities for molecular design that cannot be achieved with standard proteinogenic amino acids.
Storage and handling recommendations for Boc-N-methyl-D-allo-isoleucine typically suggest protection from moisture at -20°C, as the Boc group can be sensitive to hydrolysis under certain conditions. These practical considerations are often searched by laboratory technicians working with amino acid derivatives, highlighting the need for clear technical documentation. The compound's stability profile makes it suitable for international shipping, supporting the global nature of modern pharmaceutical research collaborations.
Looking forward, the development of more efficient synthetic routes to Boc-N-methyl-D-allo-isoleucine remains an active area of research, particularly methods employing asymmetric catalysis or biocatalytic approaches. These innovations could potentially lower production costs and increase accessibility for academic and industrial researchers – addressing common queries about cost-effective synthesis of non-natural amino acids. The compound's versatility ensures its continued relevance across multiple disciplines at the chemistry-biology interface.
53462-50-3 (Boc-N-methyl-D-allo-isoleucine) Related Products
- 37784-17-1(N-Boc-D-proline)
- 124655-17-0(Boc-D-tert-leucine)
- 13139-16-7(Boc-L-Ile-OH)
- 15761-39-4(Boc-L-Pro-OH)
- 109183-71-3((S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid)
- 109183-72-4((S)-2-((Tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid)
- 16937-99-8((tert-Butoxycarbonyl)-D-leucine)
- 13139-15-6(Boc-L-Leu-OH)
- 62965-35-9(N-Boc-L-tert-Leucine)
- 70491-05-3(Boc-D-Chg-OH)